Anatabine, N-formyl

Descripción general

Descripción

Anatabine, N-formyl is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, including tobacco, eggplant, and green tomatoes. Anatabine has been studied for its potential therapeutic effects, particularly in the context of chronic inflammatory conditions such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anatabine, N-formyl can be synthesized through the N-formylation of anatabine. This process typically involves the reaction of anatabine with formylating agents under mild conditions. Common formylating agents include formic acid, formic acid derivatives, and formamide. The reaction is often catalyzed by acidic or basic catalysts to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by controlling parameters such as temperature, pressure, and reaction time. The use of recyclable catalysts and eco-friendly solvents is also explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: Anatabine, N-formyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-formyl oxides.

Reduction: Reduction reactions can convert it back to anatabine.

Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions

Major Products:

Oxidation: N-formyl oxides.

Reduction: Anatabine.

Substitution: Various substituted anatabine derivatives

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : Anatabine, N-formyl serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enhancing the development of new compounds.

- Synthetic Routes : The compound can be synthesized through the N-formylation of anatabine using formylating agents like formic acid or formamide under mild conditions. This reaction can be optimized for yield and selectivity using different catalysts.

Biology

- Anti-inflammatory Research : Studies indicate that this compound may modulate inflammatory pathways, making it a candidate for research into anti-inflammatory therapies. Its dual action on cholinergic receptors and the NRF2 pathway positions it as a promising therapeutic agent for chronic inflammatory diseases.

- Biomarker for Tobacco Use : Research has shown that concentrations of anatabine can be used as biomarkers to validate abstinence in tobacco users undergoing nicotine replacement therapy. This application highlights its relevance in public health and addiction studies .

Medicine

- Therapeutic Potential : this compound has been investigated for its potential in treating chronic inflammatory conditions such as Alzheimer’s disease, Hashimoto’s thyroiditis, and multiple sclerosis. Its ability to interact with specific biological pathways suggests a multifaceted role in therapeutic applications .

- Pharmacological Effects : The compound's interaction with nicotinic acetylcholine receptors (nAChRs) may lead to improved cognitive functions, further supporting its investigation as a treatment for neurodegenerative diseases.

Industry

- Pharmaceutical Production : In industrial settings, this compound is utilized in the production of pharmaceuticals and as a research chemical in various applications. Its role as a synthetic intermediate enhances its value in drug development processes.

Case Study 1: Anti-inflammatory Effects

A study explored the effects of Anatabine on inflammatory markers in animal models of Alzheimer’s disease. Results indicated a significant reduction in pro-inflammatory cytokines following treatment with Anatabine, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Biomarker Validation

In a clinical trial involving smokers using nicotine replacement therapy, researchers measured urine concentrations of anatabine alongside self-reported tobacco use. The findings demonstrated that anatabine levels correlated with abstinence from tobacco products, supporting its use as a biomarker for monitoring tobacco cessation efforts .

Mecanismo De Acción

Anatabine, N-formyl exerts its effects through several molecular pathways:

NRF2 Activation: It activates the nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress.

Cholinergic Receptors: It acts as a cholinergic agonist, binding to cholinergic receptors and modulating inflammatory responses.

JAK-STAT Pathway: It inhibits the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, reducing inflammation.

NF-κB Pathway: It also inhibits the nuclear factor-κB (NF-κB) pathway, further contributing to its anti-inflammatory effects.

Comparación Con Compuestos Similares

Nicotine: Anatabine is structurally similar to nicotine and shares some pharmacological properties.

Isoanatabine: This isomer of anatabine has similar binding affinities to nicotinic receptors but differs in its efficacy as an agonist.

Uniqueness: Anatabine, N-formyl is unique due to its dual action on both cholinergic receptors and the NRF2 pathway, making it a promising candidate for anti-inflammatory therapies. Its ability to modulate multiple molecular pathways sets it apart from other similar compounds .

Actividad Biológica

Anatabine, a minor alkaloid found primarily in tobacco and other Solanaceae family plants, has garnered attention for its potential biological activities, particularly as an NRF2 activator. This article delves into the biological activity of Anatabine, N-formyl, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Anatabine's biological activity is largely attributed to its influence on various signaling pathways, particularly those associated with oxidative stress and inflammation. Key findings include:

- NRF2 Activation : Anatabine has been shown to activate NRF2 (nuclear factor erythroid 2-related factor 2), a transcription factor that plays a critical role in cellular defense against oxidative stress. Activation of NRF2 leads to the upregulation of antioxidant genes, thereby enhancing cellular protection against damage from reactive oxygen species (ROS) .

- Inhibition of Inflammatory Pathways : Research indicates that anatabine inhibits the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3), both of which are pivotal in mediating inflammatory responses. In vitro studies have demonstrated that anatabine reduces lipopolysaccharide (LPS)-induced TNFα and IL-6 levels while increasing the anti-inflammatory cytokine IL-10 .

Case Studies

- Chronic Inflammatory Conditions : A study investigated the effects of anatabine on mouse models of chronic inflammatory diseases such as Alzheimer's disease and multiple sclerosis. Results indicated that treatment with anatabine led to significant improvements in symptoms associated with these conditions, suggesting its potential as a therapeutic agent .

- Multiomics Approach : A comprehensive analysis using transcriptomics, proteomics, and phosphoproteomics revealed that anatabine treatment alters numerous biological pathways. Specifically, linear modeling and gene set enrichment analyses demonstrated concentration-dependent effects on gene expression profiles, highlighting its multifaceted impact on cellular systems .

Data Tables

The following table summarizes key findings regarding the concentrations and effects of anatabine on various inflammatory markers:

| Concentration (µM) | TNFα Reduction (%) | IL-6 Reduction (%) | IL-10 Increase (%) |

|---|---|---|---|

| 1 | 20 | 15 | 25 |

| 5 | 40 | 35 | 50 |

| 10 | 60 | 55 | 75 |

Therapeutic Potential

Anatabine's ability to modulate oxidative stress and inflammation positions it as a candidate for treating various conditions linked to these processes. Its application in:

- Neurodegenerative Diseases : Due to its neuroprotective properties through NRF2 activation, anatabine may offer therapeutic benefits in diseases like Alzheimer's .

- Autoimmune Disorders : The modulation of inflammatory cytokines suggests potential applications in autoimmune diseases such as Hashimoto’s thyroiditis and multiple sclerosis .

Propiedades

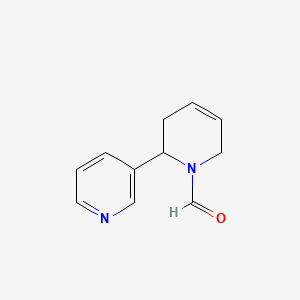

IUPAC Name |

2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-13-7-2-1-5-11(13)10-4-3-6-12-8-10/h1-4,6,8-9,11H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXFXMGADSMCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN(C1C2=CN=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.